Product packaging for Z-1-Bromononadeca-4,7,10,13-tetraene(Cat. No.:)

Z-1-Bromononadeca-4,7,10,13-tetraene

Cat. No.: B13382878
M. Wt: 339.4 g/mol
InChI Key: CKJOMAVHOLGUBD-DOFZRALJSA-N
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Description

Z-1-Bromononadeca-4,7,10,13-tetraene is a useful research compound. Its molecular formula is C19H31Br and its molecular weight is 339.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H31Br B13382878 Z-1-Bromononadeca-4,7,10,13-tetraene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H31Br

Molecular Weight

339.4 g/mol

IUPAC Name

(4Z,7Z,10Z,13Z)-1-bromononadeca-4,7,10,13-tetraene

InChI

InChI=1S/C19H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6-,10-9-,13-12-,16-15-

InChI Key

CKJOMAVHOLGUBD-DOFZRALJSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCBr

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCBr

Origin of Product

United States

Synthetic Methodologies for Z 1 Bromononadeca 4,7,10,13 Tetraene and Analogs

Retrosynthetic Approaches Utilizing Fatty Acid Precursors

The most direct retrosynthetic disconnection for Z-1-Bromononadeca-4,7,10,13-tetraene identifies arachidonic acid as the ideal starting material. Arachidonic acid is a C20 polyunsaturated fatty acid that already contains the required all-Z configured tetraene motif at the C5, C8, C11, and C14 positions. The synthetic challenge is thus reduced to a one-carbon chain shortening (from C20 to C19) with the concurrent introduction of a bromine atom at the C1 position. This transformation is effectively a conversion of a carboxylic acid group (-COOH) into a bromomethyl group (-CH2Br), which can be achieved through radical decarboxylation pathways.

A powerful method for the decarboxylation of carboxylic acids is the Barton decarboxylation. wikipedia.org This reaction proceeds via a radical chain mechanism involving a thiohydroxamate ester, commonly known as a Barton ester. wikipedia.orgyoutube.com In the context of synthesizing this compound, arachidonic acid is first converted into its corresponding O-acyl thiohydroxamate by reaction with N-hydroxy-2-thiopyridone. youtube.comresearchgate.net

The standard Barton decarboxylation is a reductive process, where the final alkyl radical abstracts a hydrogen atom from a donor like tributyltin hydride. wikipedia.org To achieve the desired bromination, the reaction is modified by using a bromine atom donor instead of a hydrogen atom donor. A suitable and efficient bromine source for trapping the alkyl radical is bromotrichloromethane (B165885) (BrCCl₃). rsc.org

Esterification : Activation of the arachidonic acid carboxyl group (e.g., as an acid chloride) followed by reaction with the sodium salt of N-hydroxypyridine-2-thione to form the reactive Barton ester. youtube.com

Radical Reaction : The ester is then subjected to conditions that promote radical formation, typically gentle heating or photolysis, in the presence of bromotrichloromethane. This initiates a radical chain reaction that results in the loss of carbon dioxide and the introduction of a bromine atom. researchgate.netrsc.org

This approach is highly advantageous as it preserves the delicate all-Z configuration of the four double bonds present in the original arachidonic acid molecule.

The mechanism of the decarboxylative bromination proceeds through a series of radical intermediates. wikipedia.orgyoutube.com The key steps in the chain reaction are as follows:

Initiation : A small amount of radical initiator, or thermal/photolytic energy, initiates the process, leading to the homolytic cleavage of the weak N-O bond in the Barton ester. This generates an acyloxy (carboxyl) radical (RCOO•) and a pyridinethiyl radical. researchgate.net

Decarboxylation : The acyloxy radical derived from arachidonic acid is highly unstable and rapidly undergoes decarboxylation, losing a molecule of carbon dioxide (CO₂) to form a C19 alkyl radical: the (3Z,6Z,9Z,12Z)-nonadeca-3,6,9,12-tetraen-1-yl radical.

Propagation (Bromine Atom Transfer) : This key alkyl radical then abstracts a bromine atom from the bromine source, bromotrichloromethane (BrCCl₃), to yield the final product, this compound. This step also generates a trichloromethyl radical (•CCl₃).

Propagation (Chain Carrier Regeneration) : The trichloromethyl radical can then react with another molecule of the Barton ester, abstracting the pyridinethione group to regenerate the acyloxy radical and continue the chain.

The driving forces for this reaction include the formation of the very stable carbon dioxide molecule and the aromatization of the pyridine (B92270) ring in the byproducts. wikipedia.orgyoutube.com

Alternative Synthetic Routes and Methodological Innovations

While modifying natural fatty acids is efficient, total synthesis offers an alternative that allows for the creation of analogs not accessible from natural precursors. These routes, however, must address the significant challenge of stereoselectively constructing the four Z-configured double bonds.

The synthesis of thermodynamically less stable Z-alkenes is a persistent challenge in organic chemistry. nih.govresearchgate.net Several strategies are available:

The Wittig Reaction : This is a classic and reliable method for Z-alkene synthesis. organic-chemistry.org To achieve high Z-selectivity, non-stabilized ylides (where the group attached to the carbanion is typically an alkyl group) are reacted with aldehydes under salt-free conditions (e.g., using bases like NaHMDS or KHMDS). masterorganicchemistry.comnih.gov A total synthesis of the target molecule would involve a convergent approach, coupling smaller aldehyde and phosphonium (B103445) salt fragments in a stepwise manner to build the C19 carbon chain, with each coupling step designed to form one of the four Z-double bonds.

Alkyne Semi-hydrogenation : Another robust method involves the partial reduction of an alkyne to a cis-alkene. masterorganicchemistry.com This is commonly achieved using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) and hydrogen gas. A synthetic route using this strategy would involve creating a C19 poly-alkyne backbone and then performing a quadruple semi-hydrogenation to generate the four Z-alkenes simultaneously. This approach offers high stereoselectivity for the cis-alkene but requires careful control to avoid over-reduction to the alkane. masterorganicchemistry.com

Modern Catalytic Methods : Recent advances have produced new catalytic methods for Z-alkene synthesis, including silver-catalyzed hydroalkylation of terminal alkynes and various photoisomerization techniques that can convert E-alkenes to Z-alkenes under specific conditions. nih.govqs-gen.com While powerful, their application to complex polyunsaturated systems with four distinct double bonds may present challenges in selectivity and efficiency.

Parameter Retrosynthetic Approach (from Arachidonic Acid) Total Synthesis (e.g., Wittig or Lindlar)
Starting Material Arachidonic Acid (readily available natural product)Simple, smaller chemical building blocks
Stereocontrol Inherent; the four Z-alkenes are pre-formed.Challenging; requires four separate, highly stereoselective steps.
Selectivity Excellent; primary challenge is the COOH -> Br conversion.Moderate to Good; risk of E/Z isomer formation at each step, leading to complex diastereomeric mixtures. nih.govnih.gov
Step Count Low (typically 2-3 steps from the fatty acid).High (multiple protection, coupling, and functional group manipulation steps).
Overall Yield Potentially high due to the short sequence.Expected to be low due to the multiplicative loss of yield over many steps.
Flexibility Limited to the structure of the natural precursor.High; allows for the synthesis of diverse, unnatural analogs.

Synthesis of Radiolabeled this compound Derivatives

Radiolabeled versions of the title compound are valuable tools for biochemical and metabolic studies. Their synthesis can be approached in two primary ways: by incorporating the radiolabel into the precursor or by introducing it during the final bromination step.

Use of a Radiolabeled Precursor : This strategy involves performing the decarboxylative bromination on an isotopically labeled arachidonic acid. Methods have been developed for the synthesis of arachidonic acid labeled with deuterium (B1214612) (²H), tritium (B154650) (³H), or carbon-14 (B1195169) (¹⁴C). nih.govnih.govacs.org For example, tritium can be introduced remotely using a reducing agent like [³H]NaBH₄ during an intermediate step in a total synthesis of the fatty acid precursor. nih.gov Using this labeled precursor in the Barton decarboxylative bromination would yield the correspondingly labeled final product.

Introduction of a Radio-bromine Isotope : An alternative is to use a radioactive isotope of bromine in the final step of the synthesis. This involves trapping the C19 alkyl radical intermediate with a bromine source containing an isotope such as Bromine-77 (⁷⁷Br) or Bromine-82 (⁸²Br). This could be achieved by adapting the radical reaction to use a radiolabeled bromine donor. Enzymatic methods using bromoperoxidase have also been shown to be effective for labeling proteins with ⁷⁷Br, suggesting a potential, milder alternative for labeling organic molecules if the substrate is compatible. nih.gov The specific activity of the final product would depend on the specific activity of the radiolabeled bromine source used.

Incorporation of Carbon-11 Isotopes

Carbon-11 (¹¹C) is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it ideal for in vivo imaging studies using Positron Emission Tomography (PET). nih.govrsc.org The introduction of ¹¹C into a molecule like this compound requires rapid and efficient chemical reactions.

Commonly, ¹¹C is produced in a cyclotron as [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]methane ([¹¹C]CH₄). nih.gov These primary building blocks are then converted into more reactive synthons for incorporation into the target molecule. For a long-chain alkene like this compound, several strategies could be envisioned:

[¹¹C]Methylation: One of the most prevalent methods in ¹¹C chemistry involves the use of [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.gov These reagents can be used to alkylate suitable precursors. While the target compound lacks typical heteroatoms for methylation, synthetic precursors could be designed with functional groups (e.g., hydroxyl or amino groups) that can be methylated and subsequently converted to the desired structure.

[¹¹C]Carboxylation: Using [¹¹C]CO₂, a carboxyl group can be introduced. This would necessitate a precursor with a suitable nucleophilic or organometallic moiety. The resulting carboxylic acid could then be further transformed, although the multi-step process would be challenging given the short half-life of ¹¹C.

[¹¹C]Cyanation: Hydrogen cyanide ([¹¹C]HCN) is a versatile reagent that can be used to introduce a ¹¹C-labeled nitrile group, which can then be converted to other functional groups. nih.gov This method offers a pathway to introduce the carbon isotope into the backbone of the molecule.

The choice of method would depend on the desired position of the ¹¹C label within the nonadeca-tetraene chain. Late-stage labeling, where the isotope is introduced as late as possible in the synthetic sequence, is generally preferred to maximize the radiochemical yield and specific activity of the final product. researchgate.net

¹¹C Building Block Typical Application Relevance to this compound Synthesis
[¹¹C]Methyl IodideN-, O-, S-methylationApplicable to precursors with suitable functional groups.
[¹¹C]Carbon DioxideCarboxylation of organometallicsCould be used to build the carbon backbone in an early synthetic step.
[¹¹C]Hydrogen CyanideIntroduction of a nitrile groupOffers a versatile handle for further chemical transformations.

Incorporation of Carbon-14 Isotopes

Carbon-14 (¹⁴C) is a beta-emitting radionuclide with a long half-life of approximately 5,730 years. openmedscience.com This makes it unsuitable for in vivo imaging but ideal for in vitro tracer studies, such as metabolic profiling and mass balance studies, where long-term detection is necessary. almacgroup.comselcia.com

The synthesis of ¹⁴C-labeled this compound would likely involve a multi-step synthetic sequence starting from a simple ¹⁴C-labeled precursor. The primary source of ¹⁴C is typically barium carbonate ([¹⁴C]BaCO₃), which can be converted to [¹⁴C]CO₂. almacgroup.comacs.org From [¹⁴C]CO₂, a variety of labeled building blocks can be prepared.

For a complex molecule like this compound, the strategy would involve:

Building Block Approach: A small, commercially available ¹⁴C-labeled starting material, such as a labeled alkyl halide or acetylene, would be incorporated early in the synthesis of one of the fatty acid-like segments.

Late-Stage Labeling: More advanced and desirable methods focus on introducing the ¹⁴C label at a later stage of the synthesis to improve efficiency and reduce radioactive waste. openmedscience.com This could involve, for example, a cross-coupling reaction with a ¹⁴C-labeled fragment.

The position of the ¹⁴C label needs to be metabolically stable to ensure that the radiolabel remains on the molecule of interest throughout the duration of the study.

¹⁴C Labeling Strategy Description Advantages
Early-Stage IncorporationThe ¹⁴C label is introduced in one of the initial synthetic steps.Access to a wide range of labeled starting materials.
Late-Stage LabelingThe ¹⁴C label is introduced in one of the final synthetic steps.Higher overall radiochemical yield, less radioactive waste. openmedscience.com
Isotope ExchangeA stable carbon atom in the final molecule is exchanged for a ¹⁴C atom.Retains the original molecular structure. openmedscience.com

Utility in Tracer Studies and Advanced Research

The primary utility of isotopically labeled this compound lies in its potential as a tracer in biological and chemical research. By tracking the path of the radiolabeled compound, researchers can gain insights into various processes.

Carbon-11 Labeled Analogues:

A ¹¹C-labeled version of this compound could be used as a PET tracer to study the in vivo distribution and kinetics of this class of compounds. researchgate.net Given its structural similarity to polyunsaturated fatty acids, it could potentially be used to investigate fatty acid uptake and metabolism in various organs, such as the heart and brown adipose tissue. nih.govresearchgate.net PET studies with such a tracer could provide real-time, non-invasive measurements of biological processes, which is particularly valuable in preclinical and clinical research. veeva.com

Carbon-14 Labeled Analogues:

A ¹⁴C-labeled version would be a valuable tool for in vitro and ex vivo studies. acs.org These could include:

Metabolic Fate Studies: Investigating how the compound is metabolized by cells or tissue homogenates.

Mass Balance Studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of the compound in animal models. acs.org

Binding Assays: Determining the interaction of the compound with specific proteins or receptors.

The use of stable isotopes, such as Carbon-13, in conjunction with mass spectrometry, also provides a powerful method for metabolic tracer studies without the use of radioactivity. nih.gov

Reactivity and Transformational Chemistry of Z 1 Bromononadeca 4,7,10,13 Tetraene

Nucleophilic Substitution Reactions of Z-1-Bromononadeca-4,7,10,13-tetraene

The primary alkyl bromide moiety in this compound is susceptible to nucleophilic substitution reactions. oxfordsciencetrove.comstudymind.co.uk Given its structure as a primary haloalkane, the operative mechanism is predominantly SN2 (substitution nucleophilic bimolecular). chemguide.co.ukchemguide.co.uk This pathway involves a backside attack on the electrophilic carbon atom bonded to the bromine by a nucleophile, leading to an inversion of configuration at the reaction center. However, as the carbon is not a stereocenter, this inversion is not stereochemically significant in this specific molecule.

A variety of nucleophiles can be employed to displace the bromide ion, leading to the formation of a diverse array of functionalized derivatives. The general scheme for such reactions can be represented as:

R-Br + Nu- → R-Nu + Br-

Where R represents the nonadeca-4,7,10,13-tetraenyl group and Nu- is the incoming nucleophile.

Nucleophile (Nu-)Reagent ExampleProduct Class
Hydroxide (OH-)Sodium Hydroxide (NaOH)Primary Alcohol
Cyanide (CN-)Sodium Cyanide (NaCN)Nitrile
Azide (N3-)Sodium Azide (NaN3)Alkyl Azide
Iodide (I-)Sodium Iodide (NaI)Alkyl Iodide
Thiolate (RS-)Sodium Thioethoxide (NaSEt)Thioether
Acetylide (RC≡C-)Sodium Acetylide (NaC≡CH)Alkyne

These reactions are typically carried out in polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), to enhance the nucleophilicity of the attacking species and to favor the SN2 mechanism. libretexts.org The choice of nucleophile allows for the introduction of various functional groups, significantly expanding the synthetic utility of this bromoalkatetraene.

Formation of Organometallic Intermediates

A cornerstone of the synthetic utility of this compound is its ability to form organometallic reagents, which effectively reverses the polarity of the carbon atom attached to the bromine, transforming it from an electrophilic to a nucleophilic center.

The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), leads to the formation of the corresponding Grignard reagent, a polyhomoallylic magnesium bromide. pressbooks.pubchemguide.co.uklibretexts.org

R-Br + Mg → R-MgBr

This reaction involves the insertion of magnesium into the carbon-bromine bond. The resulting Grignard reagent is a potent nucleophile and a strong base, necessitating anhydrous conditions to prevent protonation by water or other protic solvents. chemguide.co.ukmasterorganicchemistry.com

The generated Grignard reagent is a key intermediate in the synthesis of arachidonic acid. This is achieved through a carbonation reaction, where the organomagnesium compound is treated with carbon dioxide (often in the form of dry ice), followed by an acidic workup. masterorganicchemistry.comquora.comlibretexts.org

The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide, forming a magnesium carboxylate salt. youtube.com Subsequent protonation with a dilute acid, such as hydrochloric acid, yields the corresponding carboxylic acid, which in this case is arachidonic acid. quora.com

ReactantReagentsIntermediateProduct
This compound1. Mg, Et2O 2. CO2 3. H3O+Z-Nonadeca-4,7,10,13-tetraenylmagnesium bromideArachidonic Acid

This two-step sequence represents a powerful method for extending the carbon chain by one atom and introducing a carboxylic acid functionality.

Olefinic Transformations and Functionalization of the Tetraene System

The tetraene system of this compound, with its four isolated Z-configured double bonds, presents opportunities for a variety of functionalization reactions. The reactivity of these double bonds can be harnessed to introduce new functional groups and to construct more complex molecular architectures.

The presence of multiple, non-conjugated double bonds raises the question of regioselectivity in addition reactions. While specific studies on this compound are not extensively documented, general principles of alkene reactivity can be applied. Reactions such as epoxidation, dihydroxylation, and hydrogenation can potentially be controlled to occur at specific double bonds based on steric and electronic factors.

For instance, epoxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) would be expected to occur at one of the double bonds. researchgate.netyoutube.com The regioselectivity could be influenced by the proximity to the ends of the chain or by directing groups if they were present. Dihydroxylation, using reagents such as osmium tetroxide, typically proceeds with syn-stereochemistry, adding two hydroxyl groups to the same face of the double bond. masterorganicchemistry.comstackexchange.com The stereochemistry of the starting Z-alkene would influence the stereochemical outcome of the product.

The polyene chain can be modified through various derivatization strategies to create analogues for biological studies or to serve as precursors for more complex molecules. These strategies often involve the functionalization of the double bonds. nih.govresearchgate.netacs.orgsigmaaldrich.com

One common approach is the derivatization of the double bonds to determine their position within the chain, for example, through ozonolysis or by reaction with reagents like dimethyl disulfide. nih.gov For synthetic purposes, selective reactions on one or more of the double bonds can be envisioned. For example, catalytic hydrogenation could be employed to selectively reduce one or more of the double bonds, leading to analogues with varying degrees of unsaturation.

Furthermore, the combination of nucleophilic substitution at the C1 position followed by transformations of the tetraene system allows for the synthesis of a wide range of complex lipids and related natural products.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Without experimental data, a detailed analysis of the NMR spectra for Z-1-Bromononadeca-4,7,10,13-tetraene cannot be provided. A theoretical discussion of expected regions for proton and carbon signals can be made based on general principles, but specific chemical shifts and coupling constants remain undetermined.

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

A hypothetical ¹H NMR spectrum would show distinct signals for the different types of protons in the molecule. However, no specific chemical shift values (δ) or coupling constants (J) have been reported in the searched literature.

Hypothetical ¹H NMR Data Table

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis

Similarly, a ¹³C NMR spectrum would provide evidence for the carbon skeleton of the molecule. Each unique carbon atom would correspond to a distinct signal. No experimentally determined chemical shifts are available.

Hypothetical ¹³C NMR Data Table

Carbon Assignment Expected Chemical Shift (ppm)

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of fragmentation patterns. However, no published mass spectra for this compound were found.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS analysis would provide information on the retention time of the compound and its mass spectrum. This information is currently not available in the scientific literature.

High-Resolution Mass Spectrometry (HRMS) via Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI)

HRMS would allow for the determination of the exact mass of the molecular ion, which in turn would confirm the elemental formula. No such data has been published for this compound.

Hypothetical HRMS Data Table

Ionization Mode Calculated m/z Observed m/z

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of a sample and for separating different isomers. While methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be applicable, no specific methods or results have been documented for this compound.

High-Performance Liquid Chromatography (HPLC) for Radiochemical Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the assessment of both chemical and radiochemical purity of synthesized compounds. For isotopically labeled molecules, such as those used in positron emission tomography (PET) tracer studies, HPLC is crucial for separating the desired radiolabeled product from non-radiolabeled precursors and impurities. nih.gov

In the context of this compound, a reversed-phase HPLC method would typically be employed to determine its radiochemical purity. A nonpolar stationary phase, such as a C18 column, would be used in conjunction with a polar mobile phase. hplc.eu The separation is based on the differential partitioning of the analyte between the two phases. Given the nonpolar nature of this long-chain bromoalkene, a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) and water would be appropriate. aocs.org

Detection can be achieved using a UV detector, as the multiple double bonds in the molecule will absorb in the UV region (around 205-210 nm), and a radioactivity detector connected in series to specifically quantify the radiolabeled species. nih.govaocs.org The radiochemical purity is determined by the ratio of the radioactivity of the product peak to the total radioactivity detected.

Illustrative HPLC Analysis Data for Radiochemical Purity of [¹⁸F]this compound:

ParameterValue
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm)
Mobile Phase Acetonitrile:Water (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV (210 nm) and Radioactivity Detector
Retention Time of this compound 8.5 min
Retention Time of Precursor 3.2 min
Radiochemical Purity >99%

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Product Isolation

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used extensively in organic synthesis to monitor the progress of a reaction. libretexts.org It allows for the qualitative assessment of the consumption of starting materials and the formation of products. youtube.com For the synthesis of this compound, TLC can be used to track the conversion of the precursor alcohol to the final bromoalkene.

Aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel) at different time intervals. rsc.org The plate is then developed in a suitable solvent system, which for a nonpolar compound like this compound would likely be a mixture of a nonpolar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297). researchgate.net The positions of the spots corresponding to the starting material and the product are visualized, often using a UV lamp due to the conjugated double bonds, or by staining with a universal developing agent like potassium permanganate.

The progress of the reaction is indicated by the disappearance of the starting material spot and the appearance and intensification of the product spot. libretexts.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. The product, being less polar than the starting alcohol, would be expected to have a higher Rf value.

Typical TLC Parameters for Monitoring the Synthesis of this compound:

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (9:1, v/v)
Visualization UV light (254 nm) or Potassium Permanganate Stain
Rf of Precursor (Alcohol) ~0.2
Rf of this compound ~0.7

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. spectroscopyonline.com It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. In the characterization of this compound, IR spectroscopy would be used to confirm the presence of the alkene C=C and C-H bonds and the alkyl C-H bonds, as well as the successful incorporation of the bromine atom.

The IR spectrum of this compound would be expected to show characteristic absorption bands. The stretching vibrations of the C-H bonds of the alkene groups (=C-H) would appear at a frequency just above 3000 cm⁻¹. The C=C stretching vibrations of the cis double bonds would result in a peak in the region of 1650-1680 cm⁻¹. The stretching vibrations of the sp³ hybridized C-H bonds of the long alkyl chain would be observed just below 3000 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region of the spectrum, generally between 500 and 600 cm⁻¹.

Expected Infrared Absorption Bands for this compound:

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3015=C-H stretchAlkene
2925, 2855C-H stretchAlkane
1655C=C stretchAlkene (cis)
1460C-H bendAlkane
725C-H rockAlkane (long chain)
550C-Br stretchBromoalkane

Theoretical and Computational Investigations of Z 1 Bromononadeca 4,7,10,13 Tetraene

Quantum Chemical Calculations for Reaction Pathway Analysis

No published studies were identified that specifically detail quantum chemical calculations to analyze the reaction pathways of Z-1-Bromononadeca-4,7,10,13-tetraene. Such calculations, often employing methods like Density Functional Theory (DFT), would be instrumental in understanding the mechanisms of reactions involving this molecule, including its synthesis and subsequent transformations. However, the scientific literature searchable through public databases does not currently contain this information for this particular compound.

Conformational Analysis and Stereochemical Modeling

There is a lack of available research on the conformational analysis and stereochemical modeling of this compound. Due to the presence of multiple Z-configured double bonds and a long aliphatic chain, this molecule is expected to have a complex conformational landscape. A detailed computational analysis would be necessary to identify the low-energy conformers and understand their relative stabilities and geometries. At present, such studies have not been published or are not publicly accessible.

Prediction of Spectroscopic Parameters and Validation

No computational studies predicting the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) of this compound could be located. Theoretical predictions of spectroscopic data are a powerful tool for the structural elucidation and characterization of organic molecules. The validation of these theoretical predictions against experimental data is a standard practice in computational chemistry. However, for this compound, neither the predictive computational data nor their experimental validation are available in the current body of scientific literature.

Molecular Dynamics Simulations relevant to Reactivity and Stability

A search for molecular dynamics (MD) simulations focused on the reactivity and stability of this compound yielded no results. MD simulations could provide valuable insights into the dynamic behavior of this molecule in various environments, its interactions with other molecules, and its thermal stability. This information is crucial for understanding its handling, storage, and potential applications. Unfortunately, no such simulation data has been published for this compound.

While this compound is known as a chemical intermediate, there is a significant gap in the publicly available scientific literature regarding its theoretical and computational characterization. The specific areas of quantum chemical calculations for reaction pathway analysis, conformational analysis and stereochemical modeling, prediction and validation of spectroscopic parameters, and molecular dynamics simulations for reactivity and stability remain unexplored for this particular molecule in published research. Consequently, no data tables or detailed research findings can be presented for the requested topics. Further research would be required to elucidate these fundamental computational and theoretical aspects of this compound.

Applications of Z 1 Bromononadeca 4,7,10,13 Tetraene and Its Derivatives in Biological Systems Research

Role as a Synthetic Precursor to Biologically Active Lipids

The primary utility of Z-1-Bromononadeca-4,7,10,13-tetraene in biochemical research is its function as a foundational building block for complex lipids. The terminal bromo group allows for straightforward carbon-carbon bond formation, enabling the extension of the carbon chain and the introduction of various functional groups, most notably a carboxyl group to form fatty acids.

This compound is widely recognized as a synthetic precursor to arachidonic acid (AA), an omega-6 polyunsaturated fatty acid crucial to cellular signaling. Arachidonic acid is an integral component of cell membranes and serves as the primary substrate for the biosynthesis of a vast array of signaling molecules known as eicosanoids, including prostaglandins (B1171923), thromboxanes, and leukotrienes. nih.gov The synthesis from the bromo-precursor typically involves a nucleophilic substitution or coupling reaction to add the final carbon atom and introduce a carboxylic acid functionality, thereby completing the 20-carbon structure of arachidonic acid.

The ability to synthetically produce arachidonic acid is vital for research, as it allows for the generation of a pure supply of the fatty acid, free from contamination by other lipids that may be present in natural sources. This synthetic route also provides the foundation for creating a diverse library of arachidonic acid analogs designed for specific experimental purposes.

Analog TypePurpose in ResearchSynthetic Approach from Precursor
Unlabeled Arachidonic Acid Substrate for in vitro enzyme assays; standard for analytical chemistry.Carbon chain extension and conversion of the terminal bromide to a carboxylic acid.
Isotopically Labeled Analogs Tracers for metabolic flux analysis; probes for enzyme kinetic isotope effects.Incorporation of isotopes (e.g., ²H, ³H, ¹³C) during the synthetic sequence. nih.gov
Fluorescently Tagged Analogs Visualization of lipid trafficking and localization within cells.Attachment of a fluorophore to the omega- or alpha-end of the fatty acid.
Chemically Modified Analogs Probes for protein binding sites; enzyme inhibitors.Introduction of non-natural functional groups, such as fluorine atoms or photo-crosslinkers.

This table illustrates the types of arachidonic acid analogs that can be synthesized using this compound as a starting material and their applications in biological research.

The introduction of fluorine atoms into biologically active molecules can significantly alter their properties, often enhancing metabolic stability or serving as a probe for NMR spectroscopy. While specific syntheses of fluoroarachidonic acid starting directly from this compound are specialized, the principles of lipid synthesis allow for its use in such preparations. By employing fluorinated building blocks during the synthetic process, researchers can create fluoro-analogs of arachidonic acid. These halogenated probes are invaluable for studying the conformation of fatty acids within enzyme active sites and for investigating lipid-protein interactions, as the fluorine atom provides a sensitive and unambiguous signal in ¹⁹F-NMR studies.

Exploration of Metabolic Pathways through Labeled Analogs

A central challenge in lipidomics is tracing the complex and interconnected pathways of lipid metabolism. Derivatives of this compound, particularly isotopically labeled versions of arachidonic acid, are indispensable tools for this purpose. By introducing stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), or a radioisotope like tritium (B154650) (³H), into the arachidonic acid backbone, researchers can track the molecule's journey through various metabolic routes. nih.govnih.gov

For example, deuterated arachidonic acid has been used to investigate the mechanisms of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). researchgate.net The substitution of a hydrogen atom with a deuterium atom at a specific site of enzymatic attack can slow the reaction rate, an outcome known as the kinetic isotope effect. nih.gov Measuring this effect provides deep insight into the rate-limiting steps of an enzyme's catalytic mechanism. nih.gov Furthermore, cells fed with ¹³C-labeled arachidonic acid will incorporate the label into downstream metabolites. Using mass spectrometry, researchers can then identify and quantify these labeled products, effectively mapping the flow of arachidonic acid through the eicosanoid synthesis pathways and identifying key regulatory points. nih.govnih.gov

Biochemical Tool Development and Mechanistic Studies

The derivatives synthesized from this compound serve as critical tools for developing biochemical assays and conducting detailed mechanistic studies of proteins that interact with lipids.

Cytosolic phospholipase A2 (cPLA₂) is a key enzyme that releases arachidonic acid from membrane phospholipids (B1166683), making it available for eicosanoid production. mdpi.com The development of assays to measure cPLA₂ activity is fundamental to understanding its regulation and to screening for potential inhibitors. These assays require a reliable source of specific phospholipid substrates containing arachidonic acid at the sn-2 position.

This compound is a crucial starting material for the synthesis of the arachidonic acid needed to build these custom substrates. By providing a route to high-purity arachidonic acid, it enables the creation of standardized substrates for robust and reproducible enzyme assays. This allows researchers to study the kinetics of cPLA₂ and other acyltransferases, as well as the enzymes that further metabolize arachidonic acid, such as cyclooxygenases and lipoxygenases. nih.gov

Enzyme ClassSubstrate Derived from PrecursorBiological Process Studied
**Phospholipase A₂ (PLA₂) **Arachidonyl-phospholipidsRelease of arachidonic acid from membranes.
Cyclooxygenases (COX-1, COX-2) Free Arachidonic AcidSynthesis of prostaglandins and thromboxanes. biorxiv.org
Lipoxygenases (LOX) Free Arachidonic AcidSynthesis of leukotrienes and lipoxins. nih.gov
Cytochromes P450 (CYPs) Free Arachidonic AcidSynthesis of HETEs and EETs. mdpi.com

This table summarizes key enzyme classes whose activities are studied using arachidonic acid and its derivatives, which are synthesized from the this compound precursor.

Many cellular processes are controlled by the specific interaction of proteins with lipids. Arachidonic acid and its metabolites bind to a variety of proteins, including enzymes, receptors, and transport proteins, to modulate their function. Understanding these interactions at a molecular level is crucial for deciphering cellular signaling networks.

Arachidonic acid, synthesized from its bromo-precursor, can be used to investigate these interactions. For instance, fluorescence quenching studies have demonstrated the specific binding of arachidonic acid to apolipoprotein D, suggesting a role for this protein in mobilizing arachidonate (B1239269) for prostaglandin (B15479496) synthesis. nih.gov Similarly, computational and experimental studies have been used to map the pathway arachidonic acid takes to enter the active site of cyclooxygenase-1 (COX-1), a key enzyme in inflammation. biorxiv.org The availability of synthetic arachidonic acid and its analogs, such as those with photo-activatable or cross-linking groups, facilitates the identification of lipid binding partners and the characterization of their interaction sites.

Future Directions and Emerging Research Avenues for Z 1 Bromononadeca 4,7,10,13 Tetraene Research

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future synthesis of Z-1-Bromononadeca-4,7,10,13-tetraene is likely to move beyond traditional multi-step solution-phase chemistry towards more efficient, sustainable, and scalable methods. Current synthetic routes can be lengthy and may generate significant waste, limiting the accessibility of this compound for broader research.

Furthermore, the development of novel catalytic methods for the stereoselective introduction of the bromine atom and the Z-configured double bonds is a critical area for future research. chemistryworld.com While methods for the synthesis of bromoalkenes exist, there is a continuous drive to develop more environmentally benign and highly selective catalysts. beilstein-journals.orgorganic-chemistry.org Research into organocatalysis, for instance, could lead to metal-free synthetic routes, reducing the risk of heavy metal contamination in the final product. researchgate.net The use of enzymatic or chemo-enzymatic strategies could also offer unparalleled stereoselectivity and milder reaction conditions, contributing to more sustainable production processes. nih.gov

Synthetic Methodology Potential Advantages Key Research Focus
Solid-Phase Synthesis Rapid, automatable, reduced waste, simplified purification rsc.orgbioengineer.orgDevelopment of suitable solid supports and linkers for long-chain fatty acids.
Advanced Catalysis High stereoselectivity, improved yields, milder reaction conditions chemistryworld.comDesign of novel organocatalysts or transition-metal catalysts for bromination and olefination.
Biocatalysis High specificity, environmentally friendly, operation at ambient temperature/pressure nih.govIdentification and engineering of enzymes for the synthesis of brominated PUFAs.

Development of New Derivatives with Tunable Biological Activities

Given that this compound is a precursor to arachidonic acid, a key molecule in inflammatory and signaling pathways, there is significant potential in creating derivatives with tailored biological activities. nih.govnih.govresearchgate.nettaylorfrancis.com Arachidonic acid itself is metabolized into a vast array of bioactive eicosanoids, and the introduction of a bromine atom offers a unique chemical handle for modification. nih.gov

Future research will likely focus on the synthesis of a library of derivatives to probe structure-activity relationships. For example, the bromine atom could be replaced with other functional groups to modulate the molecule's polarity, reactivity, and ability to interact with biological targets. Additionally, modifications to the polyunsaturated chain, such as epoxidation, hydroxylation, or cyclization, could lead to compounds that mimic or inhibit the formation of natural eicosanoids, offering potential therapeutic applications in inflammation, pain, and other conditions. researchgate.netmdpi.com

The development of brominated phospholipids (B1166683) is another exciting avenue. digitellinc.com These molecules can be used as probes to study lipid-protein interactions, as the bromine atom can quench the fluorescence of nearby tryptophan residues. digitellinc.com Incorporating the Z-1-bromononadeca-4,7,10,13-tetraenoyl chain into phospholipids could create valuable tools for investigating the role of specific fatty acid profiles in membrane protein function. escholarship.orgnih.govbiorxiv.org

Derivative Class Potential Application Rationale
Modified Head Group Therapeutic agents (e.g., anti-inflammatory)Altering polarity and reactivity to modulate interactions with enzymes in the arachidonic acid cascade.
Modified Alkene Chain Probes for metabolic pathwaysCreating analogues of eicosanoids to study their biological roles and receptors.
Brominated Phospholipids Tools for studying membrane proteinsUtilizing the bromine atom as a spectroscopic probe to investigate lipid-protein interactions. digitellinc.comescholarship.orgnih.govbiorxiv.org

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

The complex structure of this compound, with its multiple reactive sites, presents challenges for monitoring its synthesis and subsequent reactions. Future research will increasingly rely on advanced spectroscopic techniques for real-time, in situ analysis, providing deeper insights into reaction mechanisms and kinetics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of unsaturated lipids. nih.gov High-resolution NMR can provide detailed information about the configuration of double bonds and the position of the bromine atom. rsc.orglibretexts.orgmodgraph.co.uk Future applications could involve the use of in situ NMR to monitor the progress of synthetic reactions, allowing for precise control over reaction conditions and immediate detection of side products. researchgate.net

Raman spectroscopy is another non-invasive technique with great potential for the in situ monitoring of lipid chemistry. researchgate.netnih.govrsc.org It can provide a chemical fingerprint of the sample, allowing for the tracking of changes in the degree of unsaturation and the formation of new functional groups in real-time. acs.org Low-frequency Raman scattering, in particular, has shown promise for monitoring the precipitation and solid-state form of lipids during reactions, which could be valuable for optimizing purification processes. nih.gov

Spectroscopic Technique Information Provided Future Application
In Situ NMR Spectroscopy Real-time structural information, reaction kinetics, byproduct identification nih.govresearchgate.netOptimization of synthetic routes and mechanistic studies of derivatization reactions.
Raman Microspectroscopy Vibrational fingerprint, degree of unsaturation, functional group analysis researchgate.netnih.govrsc.orgacs.orgReal-time monitoring of synthesis, oxidation, and polymerization reactions.
Low-Frequency Raman Solid-state form, precipitation kinetics nih.govIn-line monitoring and control of crystallization and purification processes.

Interdisciplinary Research with Materials Science and Nanotechnology Applications

The unique combination of a long, polyunsaturated lipid tail and a reactive bromine head group makes this compound a promising building block for novel materials and nanotechnologies.

In the realm of nanotechnology , lipids are widely used for their ability to self-assemble into structures like liposomes, nanoparticles, and nanotubes for applications in drug delivery and theranostics. nih.govrsc.orgmdpi.comnih.govnih.gov The polyunsaturated nature of this compound could influence the fluidity and packing of these self-assembled structures, while the bromine atom provides a site for further functionalization, such as attaching targeting ligands or therapeutic payloads. rsc.orgmdpi.commonash.eduacs.org These functionalized lipid nanoparticles could offer enhanced stability and specificity for targeted drug delivery. rsc.orgnih.govnih.gov

In materials science , the bromine atom opens up possibilities for incorporating this molecule into polymers. Brominated compounds are known for their use as flame retardants, and while many traditional brominated flame retardants are being phased out due to environmental concerns, there is a growing interest in developing polymeric and high-molecular-weight alternatives that are less likely to bioaccumulate. bsef.comwikipedia.orgacs.orgresearchgate.net this compound could potentially be used as a reactive monomer in polymerization reactions to create novel brominated polymers with tailored properties. google.com The polyunsaturated backbone could also be a site for cross-linking, leading to the formation of new types of gels or coatings.

Field Potential Application Key Features of the Compound
Nanotechnology Functionalized liposomes, drug delivery systems, biosensors nih.govrsc.orgmdpi.comnih.govSelf-assembly of the lipid tail, reactive bromine for conjugation.
Polymer Science Novel flame retardants, functional polymers, cross-linked materials bsef.comwikipedia.orgacs.orgresearchgate.netgoogle.comReactive bromine atom for polymerization, polyunsaturated chain for cross-linking.
Biomaterials Bio-inspired coatings, scaffolds for tissue engineeringBiocompatibility of the lipid structure, potential for surface modification.

Q & A

Q. What synthetic methodologies are recommended for preparing Z-1-Bromononadeca-4,7,10,13-tetraene?

Synthesis typically involves bromination of the corresponding alcohol or alkene precursor. For the Z-configured tetraene system, stereoselective methods such as hydrobromination with radical initiators or photochemical bromination may preserve double bond geometry. Critical parameters include reaction temperature (e.g., 0–25°C to avoid isomerization) and use of inert atmospheres to prevent oxidation. Post-synthesis purification via column chromatography (hexane/ethyl acetate) is recommended to isolate the product .

Q. How should researchers characterize the structure and purity of this compound?

A multi-technique approach is advised:

  • 1H/13C NMR : Confirm double bond positions (δ 5.2–5.6 ppm for vinylic protons) and Z-configuration via coupling constants (J ≈ 10–12 Hz for cis protons) .
  • GC-MS : Verify molecular ion peak at m/z 339.35 (C19H31Br) and assess purity.
  • IR Spectroscopy : Identify C-Br stretches (~600 cm⁻¹) and conjugated C=C stretches (~1650 cm⁻¹).

Q. What storage conditions are optimal for maintaining the stability of this compound?

Due to the light-sensitive bromide group and unsaturated bonds, store at –20°C under argon in amber vials. Regular monitoring via TLC or NMR is recommended to detect degradation (e.g., debromination or isomerization) .

Advanced Research Questions

Q. How can this compound be utilized in cross-coupling reactions?

The terminal bromide makes it a candidate for Suzuki-Miyaura or Heck couplings. Challenges include steric hindrance from the long alkyl chain and potential side reactions at the conjugated tetraene. Optimize using Pd(0) catalysts (e.g., Pd(PPh3)4) and mild bases (K2CO3) in THF at 60°C. Monitor regioselectivity via HPLC-MS .

Q. What experimental controls are critical when studying the reactivity of this compound in polymerization?

  • Control 1 : Use a radical inhibitor (e.g., TEMPO) to distinguish between ionic and radical polymerization pathways.
  • Control 2 : Compare reactivity with non-conjugated bromoalkenes to assess the impact of the tetraene system on reaction kinetics.
  • Control 3 : Conduct DFT calculations to predict electron density distribution and active sites for initiation .

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

Discrepancies may arise from solvent effects or dynamic conformational changes. Strategies:

  • Re-run NMR experiments in deuterated solvents at varying temperatures.
  • Validate computational models (e.g., Gaussian simulations) with experimental coupling constants and NOESY data to confirm Z-configuration .

Methodological Recommendations

Q. Table 1: Key Analytical Parameters for this compound

PropertyValue/TechniqueReference
Molecular FormulaC19H31Br
CAS Number117567-53-0
Recommended SolventDeuterated chloroform (CDCl3)
Stability AssessmentMonthly TLC under UV light

Q. Table 2: Common Synthetic Challenges and Solutions

ChallengeSolution
Isomerization during synthesisUse low-temperature bromination and exclude light
Low yield in cross-couplingIncrease catalyst loading or switch to Buchwald-Hartwig conditions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.